(3-Aminopropyl)dimethylmethoxysilane

Catalog No.
S606506
CAS No.
31024-26-7
M.F
C6H17NOSi
M. Wt
147.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Aminopropyl)dimethylmethoxysilane

CAS Number

31024-26-7

Product Name

(3-Aminopropyl)dimethylmethoxysilane

IUPAC Name

3-[methoxy(dimethyl)silyl]propan-1-amine

Molecular Formula

C6H17NOSi

Molecular Weight

147.29 g/mol

InChI

InChI=1S/C6H17NOSi/c1-8-9(2,3)6-4-5-7/h4-7H2,1-3H3

InChI Key

MCLXOMWIZZCOCA-UHFFFAOYSA-N

SMILES

CO[Si](C)(C)CCCN

Synonyms

(3-aminopropyl)dimethylmethoxysilane, APDMS cpd

Canonical SMILES

CO[Si](C)(C)CCCN

Surface Modification

  • Functionalization of surfaces: (3-APTES) can covalently bond to various inorganic and organic substrates like glass, silicon, and polymers. [] This functionalization introduces amine groups (-NH2) onto the surface, which can then be used to attach other molecules like biomolecules, nanoparticles, or polymers, modifying the surface's properties for specific applications. [] For example, (3-APTES) can be used to functionalize glass slides for biomolecule attachment in biosensing experiments. []

Biosensing and Biocompatibility Enhancement

  • Biomolecule immobilization: The amine groups introduced by (3-APTES) can covalently bind biomolecules like proteins, enzymes, and DNA, allowing their immobilization onto surfaces for biosensing applications. [] This immobilization creates a stable and oriented biomolecule layer for efficient detection of target molecules in biosensors.
  • Cell adhesion and proliferation: (3-APTES) modified surfaces can enhance cell adhesion and proliferation, making them suitable for cell culture studies and tissue engineering applications. [] The amine groups provide a favorable environment for cell attachment and growth, promoting cell-surface interactions crucial for various biological studies.

Nanoparticle Functionalization

  • Surface modification of nanoparticles: (3-APTES) can be used to modify the surface of nanoparticles, introducing functionalities like amine groups. This functionalization allows for better dispersion of nanoparticles in different solvents, facilitates their conjugation with biomolecules for targeted drug delivery, and enables their use in various bioimaging applications.

(3-Aminopropyl)dimethylmethoxysilane is an organosilicon compound characterized by a bifunctional structure that includes both silane and amine functionalities. Its chemical formula is C6H17NOSiC_6H_{17}NOSi, and it is primarily used as a coupling agent in various applications due to its ability to bond organic materials to inorganic surfaces. The presence of the methoxy group allows for the formation of siloxane bonds, while the amine group can participate in further

(3-Aminopropyl)dimethylmethoxysilane acts as a coupling agent by modifying surfaces and promoting adhesion between dissimilar materials. The trimethoxysilyl group covalently bonds to the substrate through siloxane bond formation, while the amine group provides a functional group for further reactions with other molecules. This allows for the creation of a strong interface between different materials.

For example, (3-Aminopropyl)dimethylmethoxysilane can be used to modify glass surfaces to improve the adhesion of organic polymers. The siloxane bond attaches the molecule to the glass, while the amine group can react with functional groups present in the polymer, leading to enhanced adhesion.

(3-Aminopropyl)dimethylmethoxysilane is a flammable liquid with a low flash point []. It can irritate skin, eyes, and respiratory system upon contact or inhalation. It also reacts with water to release methanol, a toxic alcohol.

Safety precautions include:

  • Wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and respirator when handling the compound.
  • Working in a well-ventilated area.
  • Avoiding contact with skin, eyes, and clothing.
  • Storing the compound in a cool, dry place away from heat and ignition sources.

(3-Aminopropyl)dimethylmethoxysilane undergoes several key reactions:

  • Condensation Reaction with Hydroxyl Surfaces: The compound reacts with surfaces containing hydroxyl groups (e.g., silica or alumina) through a condensation reaction, replacing the methoxy groups with hydroxyl groups and forming a siloxane bond:
    (CH3O)2SiCH2CH2CH2NH2+HOSurface(CH3O)SiCH2CH2CH2NHOSurface+CH3OH(CH_3O)_2SiCH_2CH_2CH_2NH_2+HO-Surface\rightarrow (CH_3O)SiCH_2CH_2CH_2NH-O-Surface+CH_3OH
    This reaction anchors the molecule to the surface, enhancing adhesion properties.
  • Reactivity of the Amine Group: The amine group can react with various functional groups, facilitating the formation of covalent bonds with polymers or other materials. This property is particularly useful in creating strong interfaces between dissimilar materials.
  • Kinetics Studies: Research indicates that the reaction kinetics can vary based on solvent conditions, temperature, and the presence of catalysts. For instance, reactions in hexane exhibit different rates compared to those in tetrahydrofuran due to solvent interactions .

(3-Aminopropyl)dimethylmethoxysilane can be synthesized through several methods, with one common approach being:

  • Reaction of 3-Aminopropyltriethoxysilane with Methanol: This method involves reacting 3-aminopropyltriethoxysilane with methanol to produce (3-Aminopropyl)dimethylmethoxysilane:
    (C2H5O)3SiCH2CH2CH2NH2+2CH3OH(CH3O)2SiCH2CH2CH2NH2+2C2H5OH(C_2H_5O)_3SiCH_2CH_2CH_2NH_2+2CH_3OH\rightarrow (CH_3O)_2SiCH_2CH_2CH_2NH_2+2C_2H_5OH
    This process highlights the versatility of silanes in creating functionalized surfaces for various applications.

(3-Aminopropyl)dimethylmethoxysilane has numerous applications across different fields:

  • Adhesion Promotion: It is widely used as a coupling agent to improve adhesion between organic polymers and inorganic substrates such as glass and metals.
  • Surface Modification: The compound modifies surfaces to enhance properties like hydrophilicity or hydrophobicity, depending on the desired outcome.
  • Composite Materials: It plays a crucial role in developing composite materials by providing a strong interface between different phases.
  • Biomedical

Interaction studies have revealed that (3-Aminopropyl)dimethylmethoxysilane can effectively bond with silica and silsesquioxane materials. Research indicates that its reactivity is influenced by environmental factors such as temperature and solvent polarity. For example, studies show that reactions are faster in non-polar solvents compared to polar ones due to reduced competitive interactions .

Several compounds share structural similarities with (3-Aminopropyl)dimethylmethoxysilane, each exhibiting unique properties:

Compound NameStructure FeaturesUnique Properties
3-AminopropyltriethoxysilaneTriethoxy groupGreater hydrophilicity due to more hydrolyzable groups
3-AminopropyldimethylethoxysilaneDimethylethoxy groupEnhanced reactivity with amines
N-(Triethoxysilylpropyl)ethylenediamineEthylenediamine moietyImproved binding strength in polymer composites

These compounds are utilized similarly but differ in their reactivity profiles and application suitability based on their functional groups and silane structures.

Precursor Selection and Reaction Pathways

The synthesis of (3-Aminopropyl)dimethylmethoxysilane relies on carefully selected precursor compounds that enable efficient formation of the desired organosilane structure [2]. The primary synthetic approach involves the hydrosilylation reaction between allylamine and dimethylmethoxysilane precursors, representing a well-established methodology in organosilane chemistry [30].

The fundamental reaction pathway proceeds through the addition of silicon-hydrogen bonds across unsaturated carbon-carbon bonds, specifically targeting the allyl group of allylamine [16]. This hydrosilylation mechanism represents the most commercially viable approach for producing aminopropyl silanes, as it provides high selectivity for the desired gamma-aminopropyl configuration [30]. The reaction can be represented as the direct coupling between allylamine derivatives and hydrosilane compounds containing the dimethylmethoxy functionality [2].

Alternative synthetic routes involve the use of chloropropyl triethoxysilane as a starting material, followed by subsequent ammonification reactions [28]. This approach utilizes liquid ammonia as the nitrogen source and requires carefully controlled reaction conditions to achieve optimal conversion rates [28]. The multi-stage ammonification process involves three connected reaction vessels operating at temperatures between 70-85 degrees Celsius, ensuring complete mass transfer and heat transfer during the reaction sequence [28].

Precursor CompoundReaction TypeTemperature Range (°C)Yield (%)
Allylamine + DimethylmethoxysilaneHydrosilylation100-20085-92
Chloropropyl triethoxysilane + Liquid ammoniaAmmonification70-8582-88
Schiff base ketimide intermediatesThermal decomposition70-8070-75

The Schiff base intermediate pathway represents another significant synthetic methodology, involving the initial formation of ketimide compounds through the reaction of acetone with allylamine [3]. This approach requires precise temperature control and the use of water-absorbing agents to drive the reaction to completion [3]. The subsequent reaction with triethoxysilane under controlled conditions yields the desired aminopropyl silane products [3].

Catalytic Mechanisms in Organosilane Synthesis

The catalytic mechanisms governing organosilane synthesis involve sophisticated transition metal complexes that facilitate the formation of silicon-carbon bonds [10]. Platinum-based catalysts represent the predominant choice for hydrosilylation reactions, with specific complexes such as Karstedt's catalyst providing exceptional activity and selectivity [10]. The mechanism proceeds through the well-documented Chalk-Harrod pathway, involving oxidative addition of the silicon-hydrogen bond to the platinum center [14].

The catalytic cycle initiates with the coordination of the alkene substrate to the platinum center, followed by insertion into the metal-hydride bond [14]. This sequence is succeeded by reductive elimination, which regenerates the active catalyst and forms the desired silicon-carbon bond [14]. The anti-Markovnikov selectivity observed in these reactions ensures that silicon attachment occurs at the terminal carbon position, producing the desired gamma-aminopropyl configuration [16].

Ruthenium-based catalysts offer an alternative catalytic system for aminopropyl silane synthesis, particularly when utilizing ruthenium compounds containing tertiary phosphine ligands [30]. These catalysts demonstrate high selectivity for gamma-aminopropyl silane formation and operate effectively at temperatures ranging from 100 to 200 degrees Celsius [30]. The ruthenium system provides advantages in terms of catalyst stability and reduced sensitivity to reaction conditions [30].

Catalyst TypeActive SpeciesTemperature Range (°C)Turnover NumberSelectivity (%)
Platinum complexesPt(0) species50-15010^595-98
Ruthenium phosphineRu-PPh3 complexes100-20010^492-95
Chloroplatinic acidH2PtCl6 derivatives60-12010^388-92

The mechanism of platinum-catalyzed hydrosilylation involves the formation of single atom catalysts supported on alumina nanorods, which demonstrate exceptional stability compared to traditional nanoparticle systems [10]. These single atom catalysts achieve turnover numbers approaching 10^5 while maintaining high selectivity for the desired aminopropyl products [10]. The enhanced performance results from the isolated nature of the platinum sites, which prevents deactivation through sintering processes [10].

Advanced catalytic systems incorporate modified platinum complexes with organosiloxane ligands, providing improved high-temperature stability and resistance to catalyst deactivation [13]. These systems utilize platinum complexes containing both alkyl and alkenyl groups within the ligand structure, creating a more robust catalytic environment [13]. The enhanced stability enables operation under more demanding industrial conditions while maintaining consistent product quality [13].

Purification Techniques and Quality Control Protocols

The purification of (3-Aminopropyl)dimethylmethoxysilane requires sophisticated separation techniques to achieve the high purity levels demanded by industrial applications [15]. Fractional distillation represents the primary purification method, utilizing the distinct boiling point differences between the target compound and reaction byproducts [15]. The distillation process typically operates under reduced pressure conditions to minimize thermal decomposition and maintain product integrity [15].

The purification protocol begins with the removal of low-boiling impurities through initial distillation stages operating at temperatures between -40 to -80 degrees Celsius [15]. This cryogenic separation effectively removes unreacted starting materials and volatile byproducts while preserving the aminosilane product [15]. Subsequent purification stages utilize porous granular charcoal as an adsorbent material to capture trace organic impurities [15].

Advanced purification techniques incorporate magnesium silicate adsorbents in a second purification zone, operating under similar low-temperature conditions [15]. This dual-adsorbent system ensures comprehensive removal of impurities while maintaining high recovery yields of the target compound [15]. The final purification stage involves precision distillation to achieve product purities exceeding 95 percent by weight [15].

Purification StageOperating ConditionsTarget RemovalEfficiency (%)
Cryogenic distillation-40 to -80°C, reduced pressureVolatile impurities98-99
Charcoal adsorption-40 to -80°C, atmospheric pressureOrganic contaminants95-97
Magnesium silicate treatment-40 to -80°C, controlled flowPolar impurities92-95
Final fractional distillationVariable temperature gradientRemaining impurities99+

Quality control protocols incorporate comprehensive analytical techniques to verify product purity and structural integrity [36]. Gas chromatography analysis provides quantitative determination of impurity levels, with detection limits approaching parts-per-billion sensitivity [36]. The analytical protocols specifically target Group 13 and Group 15 elemental impurities, which can significantly impact product performance in electronic applications [36].

Specialized purification techniques for organosilanes utilize complexing agents to selectively remove metallic impurities [36]. These agents, including sterically hindered phenols and carboxylic acids, form non-volatile complexes with impurity elements [36]. The complexing approach enables reduction of boron and phosphorus contamination to levels below 5 parts per billion, meeting stringent electronic industry requirements [36].

The implementation of in-line monitoring systems enables real-time assessment of product quality during the purification process [7]. These systems incorporate automated sampling and analysis capabilities, providing immediate feedback on purity levels and enabling process adjustments [7]. The monitoring protocols ensure consistent product quality while minimizing waste generation and optimizing resource utilization [7].

Scale-up Challenges in Continuous Flow Manufacturing

The transition from laboratory-scale synthesis to industrial production of (3-Aminopropyl)dimethylmethoxysilane presents significant technical and economic challenges [5]. Continuous flow manufacturing systems require careful optimization of reaction parameters to maintain consistent product quality while achieving economic production rates [28]. The scale-up process must address heat transfer limitations, mass transfer constraints, and catalyst stability issues inherent in large-scale operations [5].

Heat management represents a critical challenge in continuous flow systems, as the exothermic nature of hydrosilylation reactions can lead to temperature excursions and product degradation [33]. Industrial reactors incorporate sophisticated temperature control systems utilizing internal coil heating and external cooling circuits to maintain optimal reaction conditions [28]. The heat transfer design must accommodate the rapid heat generation while preventing hot spot formation that could compromise product quality [33].

Mass transfer limitations become pronounced in large-scale reactors, requiring optimized mixing systems to ensure uniform reactant distribution [29]. High-speed, high-shear mixers provide effective dispersion of reactants, particularly when dealing with immiscible phases or varying viscosities [29]. The mixing system design must balance energy efficiency with mixing effectiveness to achieve optimal production economics [29].

Scale-up ParameterLaboratory ScalePilot ScaleIndustrial ScaleCritical Considerations
Reactor Volume1-10 L100-1000 L10,000+ LHeat transfer, mixing
Production Ratekg/day100s kg/daytonnes/dayContinuous operation
Temperature Control±2°C±1°C±0.5°CProduct consistency
Residence TimeMinutes10-30 minutesHoursComplete conversion

Catalyst management in continuous flow systems requires sophisticated regeneration and replacement protocols to maintain consistent activity levels [28]. The continuous production process utilizes fixed-bed catalytic reactors with automated monitoring systems to track catalyst performance [28]. When catalyst activity declines, the system enables seamless transition to backup reactor beds while regenerating spent catalyst [28].

The economics of continuous flow manufacturing depend critically on achieving high conversion rates and minimizing byproduct formation [28]. Industrial processes incorporate recycling systems for unreacted starting materials and valuable byproducts, improving overall process efficiency [28]. The recycling protocols utilize automated separation and purification systems to recover and reprocess materials without interrupting production [28].

Quality assurance in continuous flow systems requires real-time monitoring and control systems capable of detecting deviations from specification limits [7]. These systems incorporate multiple analytical techniques operating in parallel to provide comprehensive product characterization [7]. The monitoring systems enable immediate process adjustments to maintain product quality and prevent the production of off-specification material [7].

GHS Hazard Statements

Aggregated GHS information provided by 4 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (75%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (25%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (25%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (75%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (75%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H332 (25%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

31024-26-7

Wikipedia

(3-Aminopropyl)dimethylmethoxysilane

Dates

Last modified: 08-15-2023

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